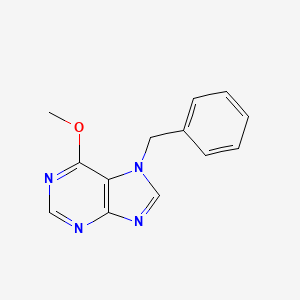
7-Benzyl-6-methoxy-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 7-Bencil-6-metoxí-7H-purina es un compuesto químico que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos que desempeñan un papel crucial en la bioquímica, particularmente como componentes de los ácidos nucleicos. Este compuesto se caracteriza por un grupo bencilo unido a la séptima posición y un grupo metoxí unido a la sexta posición del anillo de purina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Bencil-6-metoxí-7H-purina típicamente involucra la alquilación de derivados de purina. Un método común es la reacción de 6-metoxipurina con bromuro de bencilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente orgánico como la dimetilformamida a temperaturas elevadas para facilitar la reacción de sustitución.
Métodos de producción industrial
Los métodos de producción industrial para la 7-Bencil-6-metoxí-7H-purina son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. A menudo se emplean reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
La 7-Bencil-6-metoxí-7H-purina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos bencilo y metoxí pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como el hidruro de sodio y los haluros de alquilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir una variedad de purinas sustituidas.
Aplicaciones Científicas De Investigación
La 7-Bencil-6-metoxí-7H-purina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 7-Bencil-6-metoxí-7H-purina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Esta interacción a menudo involucra enlaces de hidrógeno, interacciones hidrófobas y fuerzas de Van der Waals. Las vías y los objetivos exactos dependen del contexto biológico específico en el que se estudia el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 7-Bencil-8-bromo-3-propil-1H-purina-2,6-diona
- 9-Bencil-6-cloro-9H-purina
Unicidad
La 7-Bencil-6-metoxí-7H-purina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de ambos grupos bencilo y metoxí influye en su reactividad e interacción con objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
21802-76-6 |
|---|---|
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
7-benzyl-6-methoxypurine |
InChI |
InChI=1S/C13H12N4O/c1-18-13-11-12(14-8-15-13)16-9-17(11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clave InChI |
AQEQMZIQUIYEOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC2=C1N(C=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


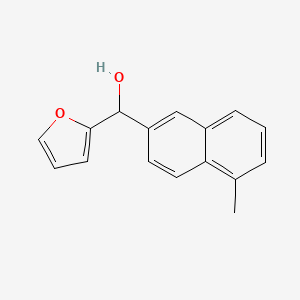
![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)
![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
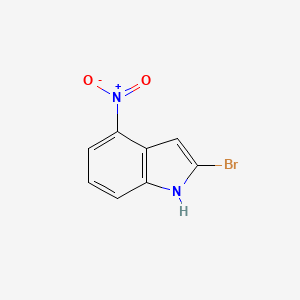

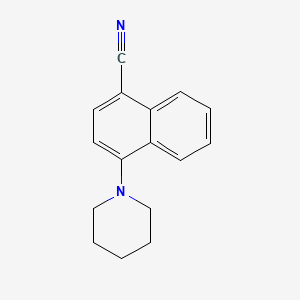
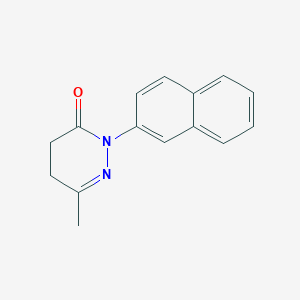

![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)

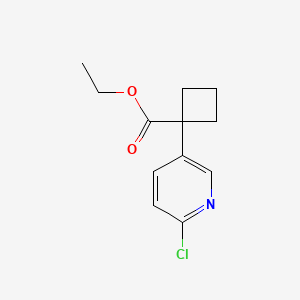
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)
![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)
